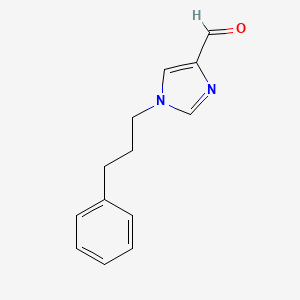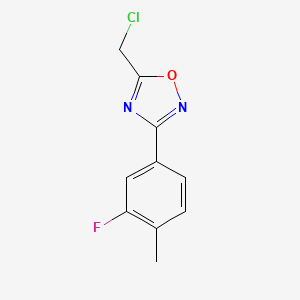![molecular formula C8H5F3N4OS B2356173 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol CAS No. 799251-42-6](/img/structure/B2356173.png)
1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol” is an organic compound based on its formula. It contains a trifluoromethoxy group, a phenyl group, a tetrazole group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethoxy group at the 4-position, and a tetrazole ring attached to the phenyl ring via a thiol group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethoxy group and the potentially reactive thiol and tetrazole groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group might enhance the compound’s lipophilicity, while the thiol and tetrazole groups could contribute to its reactivity .Aplicaciones Científicas De Investigación
Catalytic Applications
1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol (PT-thiol) has been utilized in catalytic processes. For instance, it plays a role in the Markovnikov-selective formal hydroamination of styrenyl compounds, contributing to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014).
Synthesis and Characterization
The compound is instrumental in synthesizing and characterizing various derivatives. For instance, its derivatives have been synthesized through reactions with different compounds, leading to high yields and subsequently being characterized by spectroscopic methods (Mekky & Thamir, 2019). Additionally, it has been used in preparing mercury(II) complexes, where its interaction with carbon nanotubes has been studied for potential hydrogen storage capacities (Al-Janabi, Al-Samrai & Alheety, 2020).
Structural Studies
The compound is significant in the crystallographic study of various complexes. Its role in forming discrete molecular structures and coordination polyhedra in compounds has been elucidated through X-ray diffraction studies (Bravo et al., 1994). Furthermore, its application in creating novel complexes with structural characterization and property analysis has been documented, revealing insights into magnetic interactions and fluorescent properties (Song et al., 2017).
Chemical and Electrochemical Studies
The compound has been used in studies exploring its effects as a corrosion inhibitor for metals in acidic solutions. These studies utilize techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Khaled & Al‐qahtani, 2009). In another application, it has been involved in the synthesis of organoantimony(V) complexes, shedding light on their crystal structures and bonding interactions (Ma, Zhang, Sun & Zhang, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNYLBCSNHGHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-(4-methoxyanilino)prop-2-enoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B2356090.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2356092.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2356095.png)


![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide](/img/structure/B2356099.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)





